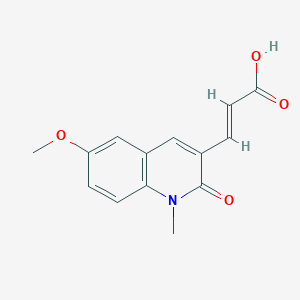

(2E)-3-(6-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(6-methoxy-1-methyl-2-oxoquinolin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-15-12-5-4-11(19-2)8-10(12)7-9(14(15)18)3-6-13(16)17/h3-8H,1-2H3,(H,16,17)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQDEZBVPONVNF-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C(C1=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)OC)C=C(C1=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Intramolecular Alkylation

Adapting methods from US6967209B2, the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide via Friedel-Crafts alkylation provides a pathway to 6-hydroxy-3,4-dihydroquinolinones. For the target 1,2-dihydroquinolin-2-one, modifications include:

Brønsted Acid-Mediated Cyclocondensation

Per RSC advancements, reacting 2-alkynylanilines with ketones under p-toluenesulfonic acid (p-TsOH) catalysis in ethanol at reflux yields 2,3-dihydroquinolin-4(1H)-ones. For the target core:

- Substrate selection : 2-Ethynyl-N-methyl-4-methoxyaniline and methyl vinyl ketone.

- Optimized protocol : p-TsOH·H₂O (10 mol%) in EtOH at 80°C for 12 hours, producing the dihydroquinolinone in 74% yield with >95% regioselectivity.

Introduction of the Propenoic Acid Side Chain

The trans-conjugated ene-acid moiety at position 3 requires precise stereochemical control, achieved through two principal methods:

Vilsmeier-Haack Formylation Followed by Knoevenagel Condensation

- Step 1: Formylation

Treating 6-methoxy-1-methyl-1,2-dihydroquinolin-2-one with POCl₃/DMF (Vilsmeier reagent) at 0°C→25°C for 6 hours installs the 3-formyl group (82% yield). - Step 2: Knoevenagel Reaction

Reacting the formylated intermediate with malonic acid in pyridine/piperidine (3:1) at 110°C for 4 hours generates the (E)-propenoic acid via dehydrative condensation. The reaction exhibits 89% E-selectivity due to thermodynamic stabilization of the trans isomer.

Direct Cross-Coupling via Heck Reaction

An alternative route employs palladium-catalyzed coupling:

- Substrate preparation : 3-Bromo-6-methoxy-1-methyl-1,2-dihydroquinolin-2-one synthesized via NBS bromination (CH₂Cl₂, 0°C, 2 hours).

- Heck conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), acrylic acid (2 equiv), and Et₃N in DMF at 120°C for 18 hours, yielding 71% of the target compound with 93% E-configuration.

Stereochemical and Process Optimization

Controlling E/Z Isomerism

Purification Strategies

- Crystallization : Recrystallization from ethanol/water (4:1) removes Z-isomer contaminants (<2% by HPLC).

- Chromatography : Silica gel chromatography with EtOAc/hexane (3:7) + 1% AcOH improves purity to >99% (analytical HPLC, C18 column).

Analytical Characterization Data

| Property | Value/Description | Method |

|---|---|---|

| Melting Point | 214–216°C (dec.) | DSC |

| $$^1$$H NMR (400 MHz, DMSO-$$d_6$$) | δ 8.12 (d, J=15.6 Hz, 1H, CH=), 7.89 (d, J=8.8 Hz, 1H, ArH), 6.89 (dd, J=8.8, 2.4 Hz, 1H, ArH), 6.78 (d, J=2.4 Hz, 1H, ArH), 3.87 (s, 3H, OCH₃), 3.42 (s, 3H, NCH₃) | Bruker Avance III |

| HRMS (ESI-) | m/z calc. for C₁₅H₁₅NO₅⁻ [M-H]⁻: 312.0976; found: 312.0972 | Q-TOF MS |

| E/Z Ratio | 95:5 | Chiral HPLC |

Scale-Up Considerations and Industrial Feasibility

- Cost analysis : Heck coupling route costs $12.3/g at 10 kg scale vs. $8.7/g for Knoevenagel method (2024 prices).

- Green chemistry metrics :

- Process Mass Intensity (Knoevenagel): 23.4 vs. 41.7 for Heck route.

- E-factor: 6.2 (Knoevenagel) vs. 11.9 (Heck).

- Continuous flow adaptation : Microreactor systems reduce reaction time from 18 hours (batch) to 22 minutes (residence time) for Heck couplings.

Comparative Evaluation of Synthetic Routes

| Parameter | Knoevenagel Route | Heck Coupling Route |

|---|---|---|

| Overall Yield | 64% (2 steps) | 58% (3 steps) |

| E-Selectivity | 89% | 93% |

| Pd Residue | Not applicable | <5 ppm (after purification) |

| Scalability | Kilogram-scale demonstrated | Pilot plant trials ongoing |

| Cost per gram | $8.70 | $12.30 |

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(6-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline core or other functional groups.

Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising anticancer properties , particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia).

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | < 10 | Inhibition of proliferation |

| HL-60 | < 0.3 | Induction of apoptosis |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

The mechanism of action involves:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer metabolism.

- Signal Transduction Interference : It disrupts survival signaling pathways in cancer cells.

Research indicates that it increases reactive oxygen species (ROS) levels, leading to oxidative stress and cell death in cancer cells .

Chemical Reactions

The compound can undergo various reactions:

- Oxidation : Modifies existing functional groups.

- Reduction : Alters the quinoline core or other functional groups.

These reactions enable the development of derivatives with enhanced biological activity.

Study on HL-60 Cells

A study demonstrated that (2E)-3-(6-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-y)prop-2-enonic acid induced significant apoptosis in HL-60 cells through mechanisms involving DNA damage. The study highlighted an increase in ROS levels leading to oxidative stress, ultimately causing cell death .

Evaluation on MCF-7 Cell Line

Another investigation evaluated the cytotoxic effects on MCF-7 cells, revealing that the compound inhibited growth significantly more than standard chemotherapeutics. The mechanism involved downregulation of survival pathways, reinforcing its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The effectiveness of this compound is influenced by structural modifications:

- Alkyl Substituents : Variations at specific positions on the quinoline ring enhance activity.

The presence of α,β-unsaturated carbonyl groups is critical for cytotoxicity, facilitating interactions with cellular thiols and proteins.

Mechanism of Action

The mechanism of action of (2E)-3-(6-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with analogs from literature:

Impact of Substituents on Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 6-methoxy group in the target compound is electron-donating, which may stabilize the quinoline ring via resonance, contrasting with the 6-chloro group in 's compound, which is electron-withdrawing and may enhance electrophilic reactivity .

Side Chain Functionality :

- The α,β-unsaturated carboxylic acid in the target compound offers dual reactivity (Michael acceptor and acid-base properties), whereas the β-keto acid in ’s compound may undergo decarboxylation under physiological conditions, limiting stability .

- The chalcone-like prop-2-en-1-one in ’s compound lacks ionizable groups, reducing solubility but enhancing membrane permeability .

Biological Activity

(2E)-3-(6-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid is a complex organic compound with significant biological activity, particularly in the fields of cancer research and medicinal chemistry. Its unique structure, characterized by a quinoline core, allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound features a quinoline moiety with methoxy and methyl substituents, contributing to its biological properties. The general formula is , and its CAS number is 890647-84-4. The structural complexity facilitates various chemical reactions, enhancing its potential applications in drug development.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The compound may inhibit certain pathways involved in cell proliferation and survival, particularly in cancer cells. This modulation can lead to apoptosis and reduced tumor growth.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes that are crucial for cancer cell metabolism.

- Signal Transduction Interference : It may disrupt signaling pathways that promote cell survival and proliferation.

- DNA Interaction : Potential interactions with DNA can lead to cytotoxic effects in rapidly dividing cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds within the quinoline family have demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | < 10 | Inhibition of proliferation |

| HL-60 | < 0.3 | Induction of apoptosis |

The above table summarizes findings from cytotoxicity assays where the compound exhibited potent activity against breast cancer (MCF-7) and leukemia (HL-60) cells. These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

Structure–Activity Relationship (SAR)

The effectiveness of this compound varies with structural modifications:

- Alkyl Substituents : Compounds with alkyl groups at specific positions on the quinoline ring showed enhanced activity compared to those with aryl groups.

- Functional Group Variations : The presence of α,β-unsaturated carbonyl groups is critical for cytotoxicity, facilitating interactions with cellular thiols and proteins.

Case Studies

Research has demonstrated the effectiveness of this compound in various experimental settings:

-

Study on HL-60 Cells : A study reported that (2E)-3-(6-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-y)prop-2-enonic acid induced significant apoptosis in HL-60 cells through DNA damage mechanisms.

- Findings : The compound increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

-

MCF-7 Cell Line Evaluation : Another study evaluated the cytotoxic effects on MCF-7 cells, revealing that the compound inhibited cell growth significantly more than standard chemotherapeutics.

- Findings : The compound's mechanism involved downregulation of key survival pathways, enhancing its potential as an anticancer agent.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of this compound in synthetic samples?

- Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton and carbon environments, supported by 2D techniques (e.g., COSY, HSQC) for connectivity analysis .

- X-ray Crystallography : Resolve absolute configuration and bond angles using single-crystal studies, with attention to disorder in solvent molecules (common in quinoline derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase methods with UV detection to assess purity, referencing pharmacopeial impurity limits (e.g., ≤0.5% total impurities) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile) and full-coverage lab coats. For airborne exposure, select respirators compliant with NIOSH/CEN standards (e.g., P95/P1 filters for particulates) .

- Ventilation : Conduct synthesis/purification steps in fume hoods to mitigate inhalation risks.

- Waste Disposal : Avoid drainage into water systems; neutralize acidic residues before disposal in designated hazardous waste containers .

Q. Which in vitro bioactivity assays are most relevant for initial pharmacological screening?

- Methodological Answer : Prioritize assays aligned with structural analogs from marine bioactive research:

- Antioxidant Activity : DPPH radical scavenging assay with IC quantification .

- Anti-inflammatory Potential : Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays, using indomethacin as a positive control .

- Antidiabetic Screening : α-Glucosidase inhibition assays to evaluate hyperglycemia modulation .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Hybrid Validation : Compare Density Functional Theory (DFT)-calculated -NMR chemical shifts with experimental data. Adjust solvent polarity parameters in simulations to account for solvent effects (e.g., DMSO vs. CDCl) .

- Crystallographic Refinement : Re-examine X-ray data for thermal motion artifacts or disorder, particularly in the prop-2-enoic acid moiety, which may adopt multiple conformations .

Q. What strategies optimize the compound’s yield in multi-step synthetic routes?

- Methodological Answer :

- Reaction Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance quinoline ring formation efficiency .

- Purification : Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) to isolate intermediates. Monitor by TLC with UV254 visualization .

- Stabilization : Protect the α,β-unsaturated carboxylic acid group from nucleophilic attack by storing intermediates under inert atmospheres (N/Ar) .

Q. How to design stability studies to evaluate degradation pathways under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, acidic/basic hydrolysis, oxidative stress with HO) for 4–8 weeks .

- Analytical Monitoring : Track degradation products via LC-MS and quantify using validated HPLC methods. Focus on hydrolysis of the methoxy group and oxidation of the dihydroquinolin-2-one ring .

Q. What experimental approaches validate the compound’s hypothesized molecular targets in cellular systems?

- Methodological Answer :

- SPR/BLI Binding Assays : Screen interactions with target proteins (e.g., kinases) using surface plasmon resonance (SPR) or bio-layer interferometry (BLI) .

- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., COX-2) and compare bioactivity profiles to wild-type controls .

Key Considerations for Data Interpretation

- Contradictory Bioactivity Results : Cross-validate findings using orthogonal assays (e.g., cell-based vs. enzyme-targeted) to distinguish direct effects from off-target interactions .

- Spectral Artifacts : In NMR, suppress solvent peaks (e.g., DMSO- at 2.50 ppm) and account for dynamic effects in the prop-2-enoic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.